6,6-Dibromopenicillanic acid sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-BBIVZNJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227466 | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76646-91-8 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6-dibromo-3,3-dimethyl-7-oxo-, 4,4-dioxide, (2S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76646-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076646918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromopenicillanic acid sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.564 | |
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| Record name | 6,6-DIBROMOPENICILLANIC ACID SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KI73KUS8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Chemistry and Derivatization of 6,6 Dibromopenicillanic Acid Sulfone
Established Synthetic Pathways to 6,6-Dibromopenicillanic Acid Sulfone
The primary and most well-documented pathway to this compound begins with the readily available fermentation product, 6-aminopenicillanic acid (6-APA). The synthesis involves a two-step process: the introduction of two bromine atoms at the C6 position, followed by the oxidation of the thiazolidine (B150603) sulfur atom to a sulfone.
The transformation of 6-APA into the target sulfone is a cornerstone of synthetic efforts in this area. The process requires careful control of reaction conditions to achieve high yields and purity.
The conversion of the 6-amino group of 6-APA to a 6,6-dibromo functionality is typically achieved through a diazotization-bromination reaction. One established protocol, known as the Volkmann method, is frequently cited for this transformation. nih.gov This procedure generally involves treating 6-APA with a nitrosating agent, such as sodium nitrite (B80452), in the presence of hydrobromic acid and excess bromine.
A detailed method involves the slow addition of sodium nitrite to a solution of bromine in hydrobromic acid at low temperatures (0–20°C) to generate a solution containing nitrosyl bromide. google.com This reactive brominating species is then added to a solution of 6-APA in hydrobromic acid, also maintained at a reduced temperature (5–25°C), to yield the desired 6,6-dibromopenicillanic acid. google.com The reaction proceeds via the formation of a diazonium intermediate from the primary amine, which is subsequently displaced, followed by bromination of the resulting C6 position. The presence of excess bromine ensures the introduction of the second bromine atom.
Table 1: Reagents and Conditions for Bromination of 6-APA
| Starting Material | Reagents | Solvent | Temperature (°C) | Key Intermediate | Product |
|---|---|---|---|---|---|
| 6-Aminopenicillanic Acid (6-APA) | Sodium Nitrite (NaNO₂), Bromine (Br₂), Hydrobromic Acid (HBr) | Hydrobromic Acid (aq) | 0–25 | Nitrosyl Bromide (NOBr) | 6,6-Dibromopenicillanic Acid |
Following the successful dibromination of the penicillin core, the next crucial step is the oxidation of the sulfide (B99878) (S) atom in the thiazolidine ring to a sulfone (SO₂). This transformation is significant as the sulfone moiety is a key structural feature in many potent β-lactamase inhibitors, including sulbactam (B1307) and tazobactam (B1681243). The oxidation enhances the molecule's stability and inhibitory activity.
Synthesis from 6-Aminopenicillanic Acid (6-APA)
Chemical Modifications and Analog Synthesis Based on the this compound Scaffold
This compound serves as a versatile intermediate for the synthesis of a wide range of β-lactamase inhibitors. The two bromine atoms at the C6 position provide a handle for introducing diverse substituents, leading to the generation of novel analogs with potentially improved inhibitory profiles.
One common strategy involves the selective removal of one bromine atom and substitution at the C6 position. For instance, the benzhydryl ester of this compound can be metallated (e.g., with an organometallic reagent) and subsequently reacted with various electrophiles, such as aldehydes, to produce 6-bromo-6-(1-hydroxyalkyl)penicillanic acid sulfone derivatives. nih.gov
Another approach involves radical chemistry. The reaction of the dibromide sulfone with allyltributylstannane, initiated by a radical initiator like AIBN, can yield 6-bromo-6-allylpenicillanic acid sulfone. nih.gov Subsequent reduction of the remaining bromine atom, for example with tributyltin hydride, can stereoselectively produce 6β-allylpenicillin sulfone. This allyl group can then be further functionalized, for example, through hydroboration-oxidation or ozonolysis, to introduce hydroxyethyl (B10761427) or aldehyde functionalities, respectively. nih.gov These modifications have been instrumental in exploring the structure-activity relationships of penicillin-derived sulfone inhibitors.
Stereoselective Alterations at C6
The gem-dibromo functionality at the C6 position is a key feature that chemists exploit to introduce new substituents with controlled stereochemistry. A common strategy involves the initial conversion of 6-aminopenicillanic acid (6-APA) to 6,6-dibromopenicillanic acid, followed by esterification and oxidation to the corresponding sulfone ester. This intermediate, the benzhydryl ester of this compound, is primed for stereoselective transformations.
One prominent method involves a metallation reaction followed by the addition of an aldehyde. This sequence results in the formation of 6-bromo-6-(1-hydroxyalkyl)penicillanate sulfones. Subsequent reduction of these bromoalcohols is highly stereoselective. For instance, reduction with tributyltin hydride preferentially delivers a hydrogen atom to the less-hindered α-face of the molecule. This process stereoselectively generates 6β-(hydroxyalkyl)penicillanate sulfones, which can then be deprotected to yield the final inhibitor compounds.
Another powerful technique for C6 modification is the radical-mediated introduction of allyl groups. The reaction of the dibromide sulfone ester with allyltributylstannane, initiated by a radical initiator like AIBN, produces a 6-allyl-6-bromo intermediate. Similar to the previous example, the subsequent reduction with tributyltin hydride is stereoselective, affording the 6β-allylpenicillin sulfone derivative. The newly introduced allyl group can then undergo further chemical modifications, such as hydroboration-oxidation or ozonolysis, to create a variety of 6β-substituted analogs.
These stereocontrolled reactions are crucial as the orientation of substituents at the C6 position significantly influences the inhibitory potency and spectrum of activity against different β-lactamase enzymes.
Exploration of Different C6-Substituents for Inhibitor Design
The exploration of diverse C6-substituents on the penicillanic acid sulfone scaffold is fundamental to the design of new and improved β-lactamase inhibitors. Research has shown that the nature of the C6-substituent is a determining factor for the potency and spectrum of the inhibitor.
Studies have focused on preparing a series of C6-substituted penicillin sulfones to probe the active site of various β-lactamases. It has been determined that the presence of a hydrogen-bond donating group at the C6 position is often necessary for potent inhibitory activity. However, this feature alone is not sufficient. The steric bulk of the substituent also plays a critical role; excessively large groups may hinder the inhibitor's ability to be recognized and processed by the enzyme.
For example, derivatives such as 6β-(hydroxymethyl)penicillanic acid sulfone, synthesized from the 6,6-dibromo intermediate, have shown promise. These inhibitors with non-directional hydrogen-bonding substituents may possess enough conformational flexibility within the enzyme's active site to facilitate the chemical steps leading to irreversible inactivation. The goal is to design a substituent that promotes the formation of a stabilized acyl-enzyme intermediate, effectively sequestering the β-lactamase and preventing it from hydrolyzing co-administered β-lactam antibiotics. The synthetic flexibility offered by the this compound intermediate is therefore invaluable in creating libraries of compounds to systematically investigate these structure-activity relationships.
This compound as a Crucial Synthetic Intermediate
Beyond its use as a scaffold for direct modification, this compound is a pivotal intermediate in the industrial synthesis of several key β-lactamase inhibitors. Its chemical reactivity allows for efficient pathways to well-established drugs and provides a foundation for the creation of novel therapeutic agents.
Precursor in the Synthesis of Sulbactam and its Analogs
Sulbactam, or penicillanic acid 1,1-dioxide, is a widely used β-lactamase inhibitor. Several patented industrial syntheses of Sulbactam utilize 6,6-dibromopenicillanic acid as a key starting material. The typical synthetic route begins with the diazotization of 6-aminopenicillanic acid (6-APA) in the presence of bromide ions to generate the 6,6-dibromo derivative.
This intermediate, 6,6-dibromopenicillanic acid, is then subjected to oxidation. The sulfur atom in the thiazolidine ring is oxidized to a sulfone using potent oxidizing agents such as potassium permanganate. This step yields this compound. The final step in the synthesis of Sulbactam is a reductive debromination, where both bromine atoms at the C6 position are replaced with hydrogen atoms. This reduction can be achieved using various methods, including catalytic hydrogenation or reduction with metal powders like zinc or magnesium. This multi-step, one-pot, or sequential process efficiently transforms the readily available 6-APA into Sulbactam, with this compound being the critical penultimate intermediate.
Table 1: Key Steps in Sulbactam Synthesis via Dibromo Intermediate
| Step | Starting Material | Key Reagents | Product |
|---|---|---|---|
| 1. Diazotization/Bromination | 6-Aminopenicillanic Acid (6-APA) | Sodium Nitrite, Hydrobromic Acid, Bromine | 6,6-Dibromopenicillanic Acid |
| 2. Oxidation | 6,6-Dibromopenicillanic Acid | Potassium Permanganate | This compound |
Role in the Synthetic Routes to Tazobactam and Related Penam (B1241934) Sulfones
Tazobactam is another potent β-lactamase inhibitor that features a more complex C6 side chain than Sulbactam. Synthetic routes to Tazobactam also frequently employ intermediates derived from 6,6-dibromopenicillanic acid. In these processes, 6-APA is first converted to an ester of 6,6-dibromopenicillanic acid, such as the diphenylmethyl (benzhydryl) ester.
This dibromo ester then undergoes a reductive debromination to yield the 6,6-dihydropenicillanic acid ester (penicillanate ester). The sulfur atom is then oxidized to a sulfoxide (B87167) or directly to the sulfone. The core penam sulfone structure is then further functionalized to introduce the characteristic triazole ring of Tazobactam. For example, the penam sulfoxide ester can be reacted with 2-triphenylsilyl-1,2,3-triazole to introduce the triazole moiety, followed by final oxidation and deprotection steps to yield Tazobactam. In this pathway, the 6,6-dibromo intermediate serves as a convenient precursor to the unsubstituted penam core required for the subsequent introduction of the complex side chain.
Application in the Creation of Novel Penicillin Derivatives
The utility of this compound extends to the synthesis of novel penicillin derivatives with unique structural features and biological activities. Its role as a versatile building block allows for the creation of compounds beyond simple C6 substitutions or the synthesis of established inhibitors.
One area of exploration involves using the dibromo intermediate to synthesize 6-alkylidene penam sulfones. These compounds feature a double bond at the C6 position and have been investigated as a distinct class of β-lactamase inhibitors. The synthesis can proceed from the dibromo intermediate through various elimination and substitution pathways.
Furthermore, the chemistry developed around the penam sulfone core, often accessed via the 6,6-dibromo route, has enabled the creation of highly innovative molecules. For instance, novel penicillin-based sulfone-siderophore conjugates have been designed. These molecules link a penam sulfone inhibitor to an iron-chelating siderophore group. The aim is for the siderophore to facilitate the transport of the inhibitor into bacteria using their iron-uptake systems, thereby increasing the intracellular concentration of the inhibitor and enhancing its efficacy. While these complex molecules may be assembled from various intermediates, the foundational chemistry of the penam sulfone core is often rooted in synthetic pathways involving intermediates like this compound.
Enzymatic Inhibition Mechanisms of 6,6 Dibromopenicillanic Acid Sulfone
Inhibition of Cysteine Proteases
Cysteine proteases are a class of enzymes characterized by a catalytic cysteine residue in their active site. They are vital for the life cycle of various pathogens, including viruses.
A comprehensive review of scientific literature reveals a lack of studies investigating the inhibitory activity of 6,6-dibromopenicillanic acid sulfone or its related mono-bromo derivatives against viral cysteine proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro). Research into inhibitors for SARS-CoV-2 Mpro has predominantly focused on other classes of compounds, including peptidomimetics and small molecules featuring electrophilic "warheads" like aldehydes, nitriles, or ketoamides, which are specifically designed to target the active site Cys145 residue. nih.govmdpi.comscienceopen.comnih.gov There is currently no published evidence to suggest that penam (B1241934) sulfones are active against this viral enzyme.
Given the absence of data demonstrating inhibition of cysteine proteases by this compound, there is consequently no specific information available regarding the formation of covalent adducts with the active site cysteine residues of these enzymes.
Mechanistically, covalent inhibition of cysteine proteases typically involves the nucleophilic attack by the thiolate anion of the active site cysteine on a reactive, electrophilic center within the inhibitor molecule. nih.govscienceopen.com This results in the formation of a stable thioether or similar covalent bond, leading to the inactivation of the enzyme. However, whether the penam sulfone scaffold possesses the necessary chemical properties to engage in such a reaction with a cysteine protease is currently unknown and has not been reported in the literature.
Structural Elucidaion of Enzyme-Inhibitor Interactions in Cysteine Proteases
The precise structural basis of the interaction between this compound and cysteine proteases has not been extensively detailed in publicly available crystallographic or nuclear magnetic resonance (NMR) spectroscopic studies. However, a comprehensive understanding can be inferred from the well-characterized mechanisms of related inhibitors and the conserved structural features of the cysteine protease active site.
The catalytic site of cysteine proteases, such as papain or cathepsins, is characterized by a catalytic dyad composed of a cysteine (Cys) and a histidine (His) residue. The nucleophilic thiol group of the cysteine residue is the primary target for covalent modification by electrophilic inhibitors. The interaction is further stabilized by an "oxyanion hole," which typically involves backbone amides that can hydrogen bond with the carbonyl oxygen of the substrate or a tetrahedral intermediate.
In the case of this compound, the proposed mechanism of inhibition involves the nucleophilic attack of the catalytic cysteine thiol on the strained β-lactam ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. The sulfone group, being a strong electron-withdrawing group, enhances the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack.
While direct structural data for the this compound-cysteine protease complex is lacking, insights can be drawn from studies of other penicillanic acid sulfones with serine proteases, such as β-lactamases. These studies have revealed the formation of a stable acyl-enzyme intermediate where the inhibitor is covalently attached to the active site serine. It is highly probable that a similar covalent adduct is formed with the active site cysteine of cysteine proteases.
Molecular modeling and docking studies could provide valuable theoretical insights into the specific binding mode of this compound within the active site of various cysteine proteases. Such studies could elucidate the key hydrogen bonding and hydrophobic interactions that contribute to the stability of the enzyme-inhibitor complex.
The following table summarizes the key hypothetical interactions based on the known structure of cysteine protease active sites and the chemical properties of this compound.
| Interaction Type | Enzyme Residue/Feature | Inhibitor Moiety | Description |
| Covalent Bond | Catalytic Cysteine (Cys) | β-Lactam Carbonyl Carbon | Nucleophilic attack by the cysteine thiol on the electrophilic carbonyl carbon of the β-lactam ring, leading to ring opening and formation of a stable acyl-enzyme intermediate. |
| Hydrogen Bonding | Oxyanion Hole (Backbone Amides) | Carbonyl Oxygen (from opened β-lactam) | Stabilization of the negatively charged oxygen of the tetrahedral intermediate and the subsequent acyl-enzyme. |
| Hydrogen Bonding | Catalytic Histidine (His) | Nitrogen of the opened β-lactam | The protonated histidine can act as a proton donor to the nitrogen of the β-lactam ring upon its opening. |
| Steric Complementarity | S1/S2 Subsites | Penicillanic Acid Core | The bicyclic core of the inhibitor is expected to fit into the substrate-binding pockets of the enzyme, contributing to binding affinity and selectivity. |
| van der Waals Interactions | Hydrophobic Pockets | Dibromomethyl Group | The bulky and hydrophobic dibromomethyl group at the C6 position may engage in favorable van der Waals contacts within a hydrophobic pocket of the active site, potentially enhancing inhibitory potency. |
Further experimental validation through X-ray crystallography or advanced NMR techniques would be necessary to definitively confirm these proposed interactions and provide a detailed atomic-level picture of the enzyme-inhibitor complex.
Structure Activity Relationship Sar Investigations
Influence of the C6 Dibromo Moiety on Inhibitory Potency and Specificity
The C6 dibromo moiety in 6,6-dibromopenicillanic acid sulfone is a crucial feature that has been leveraged in the design of potent β-lactamase inhibitors. While the dibromo compound itself is an important synthetic precursor, its direct inhibitory activity is less characterized than its monobromo and other C6-substituted derivatives. nih.gov However, the presence of two bromine atoms at the C6 position significantly influences the reactivity and subsequent interactions with the β-lactamase active site.
Hydrogenation of 6,6-dibromopenicillanic acid leads to the formation of 6β-bromopenicillanic acid, a powerful, irreversible, active-site-directed inhibitor of several β-lactamases. nih.gov This suggests that the dibromo moiety serves as a precursor to a highly reactive monobromo species. The two bulky bromine atoms can also impact the initial non-covalent binding of the inhibitor to the enzyme, potentially influencing its orientation within the active site. The electron-withdrawing nature of the bromine atoms can enhance the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine residue of the β-lactamase.
The specificity of inhibitors derived from this compound can be modulated by the subsequent modifications at the C6 position. For instance, the introduction of different side chains allows for differential interactions with the active sites of various β-lactamase classes, such as class A, C, and D enzymes. nih.gov
Impact of C6 Side Chain Modifications on Enzyme Recognition and Binding
Modifications of the C6 side chain of penicillanic acid sulfones are a cornerstone of optimizing their inhibitory activity. The nature of the substituent at this position directly affects how the inhibitor is recognized by the enzyme and the stability of the resulting enzyme-inhibitor complex. nih.gov
The introduction of specific functional groups at the C6 position has been shown to significantly enhance inhibitory potency. A hydrogen-bond donor at or near the C6 position is considered necessary for good inhibitory activity. nih.govnih.gov
Hydroxyalkyl Groups: Penicillanic acid sulfones bearing a C6β-hydroxymethyl group are among the most active inhibitors, showing improved activity against both class A and class C β-lactamases when compared to sulbactam (B1307). nih.govnih.gov These non-directional hydrogen-bonding substituents may provide enough conformational flexibility within the acyl-enzyme intermediate to facilitate the abstraction of the C6 proton, leading to the formation of a stabilized β-aminoacrylate. nih.gov The 6β-(hydroxymethyl)penicillanic acid sulfone has been identified as a potent inhibitor of TEM-1 (a class A β-lactamase) and PDC-3 (a class C β-lactamase). nih.gov
Aminomethyl Groups: Similar to hydroxyalkyl groups, the presence of a C6β-aminomethyl group can also maintain inhibitory activity, particularly against class A enzymes like TEM-1. nih.gov The hydrogen bonding potential of the amino group contributes to the recognition and binding of the inhibitor within the enzyme's active site. nih.gov
| Functional Group at C6 | Effect on Inhibitory Activity | Target β-Lactamase Classes | Reference |
|---|---|---|---|
| Hydroxymethyl | Improved potency compared to sulbactam | Class A and C | nih.govnih.gov |
| Aminomethyl | Maintained activity | Class A | nih.gov |
The presence and nature of amido substituents at the C6 position also have a profound impact on the inhibitory profile of penicillanic acid sulfones. While natural penicillins possess an acylamido side chain that is crucial for their antibacterial activity, for β-lactamase inhibitors, this can be a double-edged sword.
| Amido Substituent Characteristic | Effect on Class A β-Lactamase Activity | Effect on Class C β-Lactamase Activity | Reference |
|---|---|---|---|
| Branched, bulky | Lowered activity | Improved activity | nih.gov |
| High similarity to natural substrates | May result in high turnover and poor inhibition | nih.gov |
Stereochemical Aspects of the Penicillanic Acid Nucleus in Inhibition
The stereochemistry of the penicillanic acid nucleus is fundamental to the inhibitory activity of these molecules. Specific spatial arrangements of substituents are required for proper recognition and interaction with the β-lactamase active site.
The stereochemistry at the C6 position is critical for inhibitory potency. Potent penicillanic acid sulfone inhibitors consistently possess the C6β geometry, which is analogous to that of natural penicillins. nih.gov This configuration is essential for the molecule to be correctly oriented within the active site of the β-lactamase, allowing for the nucleophilic attack by the active site serine on the β-lactam ring. The (6R)-6-(substituted methyl)penicillanic acid sulfones have been shown to be potent β-lactamase inhibitors. nih.gov The precise positioning of the C6 substituent in the β-configuration facilitates the necessary interactions that lead to the formation of a stable, inactivated enzyme complex.
Contributions of the Sulfone Oxidation State to Inhibitory Activity
The oxidation of the thiazolidine (B150603) sulfide (B99878) to a sulfone is a key structural modification that transforms a penicillin from a mere substrate to a potent inhibitor of β-lactamases. nih.gov This change in oxidation state has profound effects on the chemical reactivity and the mechanism of interaction with the enzyme.
The electron-withdrawing sulfone group enhances the reactivity of the β-lactam ring, making it a better acylating agent. frontiersin.org Upon acylation of the active site serine, penicillanic acid sulfones can undergo a series of reactions that lead to the formation of stabilized intermediates, such as β-aminoacrylates, which are resistant to hydrolysis. nih.gov This effectively traps the enzyme in an inactive state.
Furthermore, recent studies have revealed that penicillanic acid sulfones like tazobactam (B1681243) can cause irremediable inactivation of certain β-lactamases, such as CTX-M-15, through a previously undescribed mechanism. nih.govbris.ac.uknih.gov This involves the formation of a cross-link between two critical active site residues, Ser70 and Lys73, leading to a permanent modification and inactivation of the enzyme. nih.govbris.ac.uknih.gov This highlights the crucial role of the sulfone moiety in promoting complex chemical transformations within the enzyme active site that go beyond simple acylation, leading to highly efficient and often irreversible inhibition.
Research on Ester Groups in this compound Remains Limited
Investigations into the specific structure-activity relationships (SAR) of ester groups in modulating the inhibitor efficacy of this compound are not extensively detailed in publicly available research. While the broader class of penicillanic acid sulfones are well-established as potent inhibitors of β-lactamase enzymes, specific studies that systematically vary the ester functionality at the C-3 position of the 6,6-dibromo derivative to determine its impact on inhibitory activity are not readily found.
In the synthesis of penicillanic acid derivatives, ester groups are frequently employed as protecting groups for the carboxylic acid. This is a critical step to prevent unwanted side reactions during modifications at other positions of the penicillin nucleus. However, for the final active compound, this ester group is often hydrolyzed to yield the free carboxylic acid, which is typically considered essential for binding to the active site of the β-lactamase enzyme.
Despite the extensive research into other derivatives of the penicillanic acid sulfone scaffold, a detailed analysis comparing the inhibitory constants (such as Kᵢ or IC₅₀ values) of a series of this compound esters with varying alkyl or aryl groups is not documented in the reviewed scientific literature. Consequently, a data table illustrating the direct structure-function relationships of these ester groups cannot be constructed at this time. Further research would be necessary to elucidate the specific role that the ester moiety at the C-3 position plays in the modulation of the inhibitory efficacy of this compound.
Advanced Analytical Techniques in Chemical Biology Research
Spectrometric Characterization of Enzyme-Inhibitor Adducts
Mass spectrometry is a pivotal technique for characterizing the covalent adducts formed between an inhibitor and its target enzyme.
Protein-observed mass spectrometry techniques, such as Solid-Phase Extraction Mass Spectrometry (SPE-MS), are instrumental in studying the covalent modification of β-lactamases by 6,6-dibromopenicillanic acid sulfone. When this compound interacts with a β-lactamase, it forms a covalent acyl-enzyme intermediate. Mass spectrometry can detect the mass shift in the enzyme corresponding to the addition of the inhibitor molecule or its fragments.
Studies on related penicillanic acid sulfones have demonstrated that multiple breakdown products can arise from the initial acyl-enzyme complex. bris.ac.uk These covalent species can be identified by mass spectrometry, providing insights into the reaction mechanism. For instance, the reaction can lead to the formation of multiple adducts with different masses, indicating various degradation pathways of the inhibitor once bound to the enzyme. bris.ac.uk High-resolution electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular ion of the inhibitor, which for this compound is [M+H]⁺ at m/z 435.92.
The mechanism of action involves the sulfone group forming a stable complex with the active site of the β-lactamase, effectively blocking its hydrolytic activity against β-lactam antibiotics. Molecular docking and simulations can further complement mass spectrometry data by identifying key residues, such as Ser70 and Glu166, involved in the interaction.
X-ray Crystallography for High-Resolution Structural Determination of Enzyme-Inhibitor Complexes
X-ray crystallography provides high-resolution structural information on how this compound binds to and inhibits β-lactamases. By cocrystallizing the inhibitor with the target enzyme, a detailed three-dimensional structure of the enzyme-inhibitor complex can be obtained. bris.ac.uknih.gov
This technique has been successfully applied to other penicillanic acid sulfone inhibitors, revealing the intricate details of their inhibitory mechanism. bris.ac.uknih.gov For example, crystal structures have shown that upon acylation of the active site serine (Ser70), the inhibitor can undergo rearrangements. bris.ac.uk In some cases, this can lead to the formation of a cross-link between two critical catalytic residues, such as Ser70 and Lys73, which results in irreversible inactivation of the enzyme. bris.ac.ukresearchgate.net A similar mechanism is plausible for this compound.
The structural data obtained from X-ray crystallography is invaluable for understanding the specific interactions between the inhibitor and the enzyme's active site, guiding the rational design of new and more potent inhibitors. bris.ac.uk
Spectroscopic Probes for Mechanistic Intermediates
Spectroscopic techniques are powerful tools for probing the transient intermediates formed during the enzyme inhibition process.
The use of deuterated analogs of this compound in conjunction with Raman spectroscopy can provide detailed insights into the reaction pathway. Deuterium (B1214612) substitution can lead to a kinetic isotope effect, altering the rates of hydrolysis and enzyme inactivation. nih.gov By observing these changes, it is possible to deduce which steps in the reaction mechanism are isotopically sensitive. nih.gov
For instance, studies with stereospecifically monodeuterated penicillanic acid sulfones have shown that the abstraction of a specific hydrogen atom is a key step in the formation of a transiently stable intermediate. nih.gov Raman spectroscopy can detect the vibrational modes of the molecule, and the shift in these modes upon deuterium substitution can be used to track the fate of specific atoms throughout the reaction. This allows for a detailed mapping of the interaction between the sulfone inhibitor and the β-lactamase. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the conformation of this compound and its derivatives in solution, as well as their binding to target enzymes. ontosight.ai
¹H and ¹³C NMR are routinely used to confirm the structure and purity of the synthesized compound. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the atoms.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J) | Assignment |
| CH₃ | 1.38 | s | - |
| CH₃ | 1.42 | s | - |
| C3-H | 4.21 | d, J = 4.8 Hz | - |
| C5-H | 5.12 | dd, J = 4.8, 2.4 Hz | - |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C=O | 176.8 | Carboxyl |
| C6-Br₂ | 67.5 | Dibrominated carbon |
| C5 | 58.2 | - |
Data sourced from BenchChem
Furthermore, advanced NMR techniques can be employed to study the conformational equilibrium of the penicillanic acid scaffold. nih.gov By analyzing NMR parameters in different solvents, it is possible to determine the preferred conformation of the molecule in solution. nih.gov When this compound or its derivatives bind to a β-lactamase, changes in the NMR spectrum of the ligand or the protein can be observed, providing information about the binding site and the conformation of the inhibitor in the bound state.
Preclinical and Mechanistic Efficacy Studies Excluding Clinical Human Data
In Vitro Inhibition of Bacterial β-Lactamases from Various Bacterial Species
There is a notable lack of specific data, such as IC50 or Ki values, detailing the direct inhibitory activity of 6,6-Dibromopenicillanic acid sulfone against isolated β-lactamase enzymes from various bacterial species. Research in this area tends to focus on derivatives synthesized from this compound. For instance, this compound serves as a precursor in the synthesis of 6β-(hydroxyalkyl)penicillanic acids and 6β-aminomethylpenicillin sulfones, which are then evaluated for their inhibitory properties. nih.gov The parent dibromo compound itself is not typically presented as the final active inhibitor in these studies.
While general penicillanic acid sulfones are known to inactivate serine β-lactamases by forming a stabilized acyl-enzyme intermediate, specific kinetic data for the 6,6-dibromo variant is not available in the reviewed literature. nih.gov
Synergy Studies with β-Lactam Antibiotics in Laboratory Settings
No specific laboratory studies demonstrating the synergistic effects of combining this compound with β-lactam antibiotics were identified in the available literature. Synergy studies are common for clinically developed β-lactamase inhibitors like sulbactam (B1307) (often paired with ampicillin) and tazobactam (B1681243), where the inhibitor's role is to protect the partner antibiotic from enzymatic degradation. nih.govmdpi.com The absence of such data for this compound suggests it has not been a primary candidate for development as a synergistic partner for existing antibiotics, likely due to its role as a synthetic precursor.
Assessment of this compound's Inhibitory Effects in Cell-Based Models
Information regarding the assessment of this compound's inhibitory effects in whole-cell bacterial models is not present in the surveyed scientific literature. Such studies would typically involve determining the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence and absence of the inhibitor against a β-lactamase-producing bacterial strain. The focus of published research remains on the chemical synthesis pathways that utilize this compound to create other derivatives. nih.gov
Evaluation of Viral Protease Inhibition in Relevant In Vitro Systems
A review of the literature reveals no evidence or studies evaluating this compound for inhibitory activity against any viral proteases. The mechanism of action for penicillin-based compounds is distinctly targeted toward bacterial serine-based enzymes (β-lactamases and penicillin-binding proteins). nih.gov Viral protease inhibitors are a separate class of therapeutic agents that act on viral enzymes essential for replication, such as those found in HIV and Hepatitis C, and their chemical structures and mechanisms are fundamentally different from those of β-lactam derivatives. nih.govclevelandclinic.org
Computational Chemistry and Molecular Modeling for Rational Design
Molecular Docking and Scoring Approaches for Ligand-Enzyme Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, in this case, 6,6-Dibromopenicillanic acid sulfone to a β-lactamase. This method is instrumental in elucidating the binding mode and affinity of the inhibitor within the enzyme's active site.
Research Findings: Preliminary molecular docking studies on penicillin derivatives have suggested the importance of specific interactions for efficient enzyme inhibition. For this compound, docking simulations would be employed to predict its binding conformation within the active site of various β-lactamases. The scoring functions associated with these docking programs would then estimate the binding affinity, providing a quantitative measure of the inhibitor's potential efficacy. These scoring functions take into account various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Table 1: Representative Scoring Functions in Molecular Docking
| Scoring Function Type | Principle | Examples |
| Force-Field Based | Calculates the binding energy based on classical mechanics force fields. | CHARMm, AMBER |
| Empirical | Uses a regression equation derived from experimental binding data to predict affinity. | ChemScore, GlideScore |
| Knowledge-Based | Derives statistical potentials from the frequency of atom-pair interactions in known protein-ligand complexes. | PMF, DrugScore |
Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Dynamics
While molecular docking provides a static picture of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and the stability of the complex over time.
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues in the enzyme. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and enzyme over time. |
| Binding Free Energy Calculation | Methods like MM-PBSA and MM-GBSA are used to estimate the binding free energy from the simulation snapshots. |
Quantum Mechanical Calculations for Understanding Reaction Pathways and Transition States
The inhibitory mechanism of many β-lactamase inhibitors, including penicillanic acid sulfones, involves the formation of a covalent bond with a catalytic residue in the enzyme's active site. Quantum mechanical (QM) calculations are essential for studying these chemical reactions, as they can accurately model the electronic rearrangements that occur during bond formation and cleavage.
Research Findings: For this compound, QM calculations, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) framework, would be employed to investigate the acylation reaction with the active site serine residue of a β-lactamase. These calculations can elucidate the detailed reaction mechanism, including the structures of transition states and intermediates. By determining the energy barriers for each step of the reaction, researchers can understand the kinetics of the inhibition process. This information is crucial for designing inhibitors with improved reactivity towards the target enzyme.
De Novo Design Strategies for Novel Inhibitor Scaffolds Based on this compound
De novo design strategies utilize computational algorithms to generate novel molecular structures with desired properties. Starting with the this compound scaffold, these methods can be used to design new inhibitors with enhanced binding affinity and improved pharmacokinetic properties.
Research Findings: De novo design approaches, in the context of this compound, would involve using the existing penam (B1241934) sulfone core as a scaffold. Computational programs can then "grow" new functional groups from this scaffold within the enzyme's active site or link molecular fragments to it to optimize interactions with the target. These strategies can explore a vast chemical space to identify novel derivatives that are predicted to have superior inhibitory activity. The generated candidates would then be prioritized for synthesis and experimental testing based on their predicted binding energies and other desirable properties.
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Enzyme Inhibitors with Enhanced Potency and Specificity
The core structure of 6,6-dibromopenicillanic acid sulfone serves as a versatile template for creating novel enzyme inhibitors with improved characteristics. A primary strategy involves the targeted modification of the C6 position to enhance recognition and interaction with the active sites of target enzymes.
Research has demonstrated that this compound is a key intermediate in the synthesis of a diverse array of penicillanic acid sulfones. nih.gov The synthetic pathway often begins with the conversion of 6-aminopenicillanic acid (6-APA) to 6,6-dibromopenicillanic acid, which is then esterified and oxidized to yield the sulfone. nih.gov This intermediate can then be subjected to various chemical transformations. For instance, metallation followed by reaction with aldehydes leads to the formation of 6β-(hydroxyalkyl)penicillanic acid sulfones. nih.gov Another route involves aminomethylation to produce 6β-(aminomethyl)penicillanic acid sulfones. nih.gov
These modifications are guided by the goal of introducing substituents that can form additional hydrogen bonds or other favorable interactions within the enzyme's active site, thereby increasing inhibitory potency. nih.gov The systematic exploration of different C6 substituents allows for the fine-tuning of the inhibitor's properties to achieve greater specificity for certain β-lactamase classes, such as Class A or Class C enzymes. nih.gov Future efforts will likely focus on more complex and diverse C6 modifications, potentially incorporating fragments identified through computational modeling to maximize binding affinity and inactivation kinetics.
Exploration of Novel Therapeutic Applications Beyond Current Known Targets
While the primary application of penicillanic acid sulfones has been as β-lactamase inhibitors to combat bacterial resistance, the inherent reactivity of the β-lactam ring presents opportunities for targeting other classes of enzymes. The core scaffold is a strained cyclic amide, making it a potential acylating agent for various nucleophilic residues (like serine or cysteine) found in the active sites of many enzymes beyond β-lactamases.
Currently, the exploration of this compound derivatives for other therapeutic applications is a nascent field. However, it represents a significant avenue for future research. The principles of mechanism-based inhibition that make it effective against β-lactamases could be applied to other enzyme families, such as serine proteases, which are implicated in a wide range of diseases including coagulation disorders, inflammation, and cancer.
Future research programs could involve screening libraries of derivatives against a panel of diverse enzymes to identify new targets. Success in this area would require medicinal chemistry efforts to modify the penam (B1241934) sulfone scaffold to optimize it for new, non-β-lactamase targets, potentially leading to the development of novel therapeutics for a host of different diseases.
Investigation into Broader-Spectrum Enzyme Inhibitory Activity Across Diverse Pathogen Classes
A major goal in the development of β-lactamase inhibitors is to achieve a broader spectrum of activity that covers multiple classes of these resistance enzymes. β-lactamases are categorized into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and Class B, which are metallo-β-lactamases (MBLs) that require zinc ions for activity. nih.gov
Derivatives of penam sulfones have shown considerable success against Class A and Class C enzymes. nih.govresearchgate.net More recently, significant progress has been made in developing penicillanic acid sulfone inhibitors, such as LN-1-255, that are potent against the challenging carbapenem-hydrolyzing Class D (CHDL) β-lactamases, like OXA-48 and OXA-23, which are prevalent in highly resistant pathogens. acs.orgnih.gov For example, the (Z)-2β-acrylonitrile penam sulfone known as Ro 48-1220 has demonstrated exceptional activity against cephalosporinases produced by Enterobacteriaceae. researchgate.net
However, a critical gap remains in their activity against Class B MBLs. nih.gov Traditional β-lactamase inhibitors, including penam sulfones like sulbactam (B1307) and tazobactam (B1681243), are ineffective against these zinc-dependent enzymes. nih.gov A major future direction is therefore the rational design of penam sulfone derivatives that incorporate metal-chelating moieties. The goal would be to create dual-action inhibitors that can covalently acylate the active site of SBLs while also sequestering the essential zinc ions from the active site of MBLs, thus providing a comprehensive solution to β-lactamase-mediated resistance.
| Inhibitor Class/Derivative | Target β-Lactamase Class | Reported Activity |
|---|---|---|
| General Penam Sulfones | Class A (e.g., TEM-1) | Potent Inhibition nih.govresearchgate.net |
| General Penam Sulfones | Class C (Cephalosporinases) | Moderate to Potent Inhibition nih.govresearchgate.net |
| LN-1-255 (a penicillanic acid sulfone) | Class D (e.g., OXA-48, OXA-23) | Potent Inhibition nih.gov |
| Ro 48-1220 | Class C (Enterobacteriaceae) | Exceptional Activity researchgate.net |
| General Penam Sulfones | Class B (Metallo-β-lactamases) | Generally Ineffective nih.gov |
Development of Robust and Scalable Synthetic Methodologies for Research and Potential Preclinical Applications
The advancement of this compound derivatives from laboratory research to potential preclinical and clinical candidates hinges on the availability of robust and scalable synthetic routes. Current methodologies often involve multi-step sequences that may not be efficient for large-scale production.
One established synthetic pathway starts from 6,6-dibromopenicillanic acid, where the carboxyl group must first be protected. google.com This is often achieved by forming a bulky ester, such as a benzhydryl ester, to prevent unwanted side reactions. The protected intermediate is then subjected to reduction followed by oxidation of the sulfur atom to the sulfone. google.com Another common starting material is the commercially available 6-aminopenicillanic acid (6-APA). nih.gov
Q & A
Q. What are the established synthetic routes for 6,6-Dibromopenicillanic acid sulfone, and what methodological considerations are critical for reproducibility?
Methodological Answer: Synthesis typically involves bromination of penicillanic acid sulfone derivatives under controlled conditions. Key steps include:
- Precise stoichiometry : Use molar ratios of brominating agents (e.g., N-bromosuccinimide) to substrate (1:2) to avoid over-bromination.
- Temperature control : Reactions are often conducted at 0–4°C to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Validate via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d₆ to identify bromine-induced deshielding effects. 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.92) and isotopic patterns for bromine .
- X-ray crystallography : For absolute configuration determination, grow crystals in methanol/water via slow evaporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported β-lactamase inhibition efficacy of this compound across studies?
Methodological Answer: Contradictions often arise from assay variability. Address this via:
- Standardized assays : Use recombinantly expressed β-lactamases (e.g., TEM-1, SHV-1) under consistent pH (7.4) and temperature (37°C) .
- Control for purity : Validate compound purity (>98%) via HPLC and assess degradation products .
- Kinetic analysis : Calculate IC₅₀ values using fluorogenic substrates (e.g., nitrocefin) to compare inhibition potency across studies .
Q. What computational approaches predict the binding interactions of this compound with β-lactamases?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with β-lactamase crystal structures (PDB: 1BTL) to identify key residues (e.g., Ser70, Glu166) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess sulfone group stability in the active site .
- Free energy calculations : MM-PBSA/GBSA quantifies binding energy contributions, correlating with experimental IC₅₀ data .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Analog synthesis : Replace bromine with other halogens (Cl, I) or modify the sulfone group to sulfoxide .
- In vitro testing : Screen derivatives against ESKAPE pathogens using broth microdilution (CLSI guidelines) .
- QSAR modeling : Develop regression models (e.g., CoMFA) correlating substituent electronegativity with MIC values .
Q. What experimental designs address stability challenges of this compound in aqueous buffers?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC .
- pH-rate profiling : Determine degradation kinetics across pH 2–10 to identify optimal storage conditions (e.g., pH 6.8 phosphate buffer) .
- Lyophilization : Improve long-term stability by lyophilizing in the presence of cryoprotectants (e.g., trehalose) .
Methodological Frameworks for Research Design
- Linking to theory : Frame questions around β-lactamase inhibition mechanisms (e.g., "How does sulfone group geometry affect covalent adduct formation?") to align with enzymology frameworks .
- FINER criteria : Ensure feasibility (e.g., access to recombinant enzymes), novelty (e.g., unexplored halogen substitutions), and relevance (antimicrobial resistance mitigation) .
- Factorial design : Optimize synthesis parameters (temperature, solvent, catalyst) using a 2³ factorial approach to identify interaction effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
